N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide
Overview
Description
N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring and a pyridine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide can be achieved through several synthetic routes. One common method involves the use of 2-fluoro-4,5-dimethoxybenzyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and amide formation, to yield the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential pharmacological applications include its use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyridine moiety allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide can be compared with other similar compounds, such as:
2-fluoro-4,5-dimethoxybenzyl chloride: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
Other fluorinated aromatic compounds: These compounds often exhibit similar reactivity and can be used in similar applications.
Pyridine derivatives: Compounds containing the pyridine moiety can have comparable biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[1-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-5-yl]methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12(21)19-9-13-5-4-6-20(10-13)11-14-7-16(22-2)17(23-3)8-15(14)18/h5,7-8H,4,6,9-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEPZGYRQIZTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CCCN(C1)CC2=CC(=C(C=C2F)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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